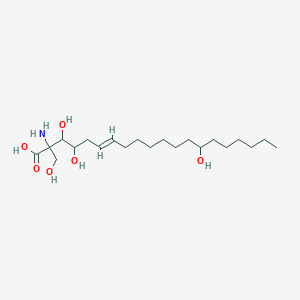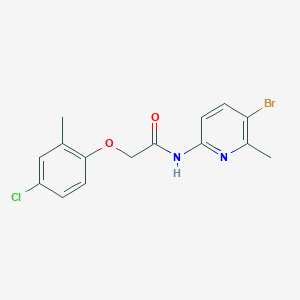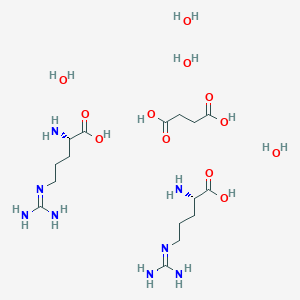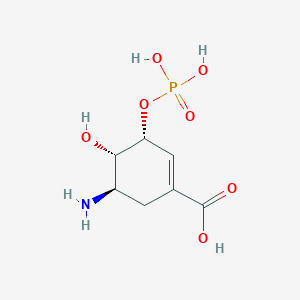
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid, commonly known as APCH, is a cyclic amino acid with a phosphonate group. It has been found to have various applications in scientific research, particularly in the field of biochemistry.
Mecanismo De Acción
APCH acts as a transition state analogue, binding to the active site of enzymes and inhibiting their activity. It mimics the structure of the transition state of the enzyme-catalyzed reaction, preventing the reaction from proceeding. This mechanism of action is similar to that of other enzyme inhibitors, such as statins and penicillin.
Biochemical and Physiological Effects:
APCH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain amino acids in the blood, indicating its potential as a treatment for diseases such as phenylketonuria. It has also been found to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using APCH in lab experiments is its specificity for certain enzymes. It can be used to selectively inhibit the activity of a particular enzyme, allowing researchers to study its role in biological processes. However, one limitation is that APCH may not be effective in vivo, as it may be metabolized or eliminated before reaching its target site.
Direcciones Futuras
There are several future directions for research on APCH. One area of interest is the development of APCH-based drugs for the treatment of various diseases. Another direction is the study of the structure and function of enzymes using APCH as a tool. Additionally, the synthesis of new analogues of APCH with improved properties could lead to new applications in scientific research.
Métodos De Síntesis
APCH can be synthesized through the condensation of (S)-2-acetamido-3-chloropropanoic acid with (R)-3-hydroxy-4-phosphonooxybutanal. This reaction yields a mixture of diastereomers, which can be separated using chromatography. The desired diastereomer can then be further purified using recrystallization.
Aplicaciones Científicas De Investigación
APCH has been used in various scientific research applications, including the study of enzyme mechanisms and the development of drugs. It has been found to inhibit the activity of enzymes such as aspartate aminotransferase and alanine aminotransferase, which are involved in the metabolism of amino acids. APCH has also been investigated as a potential treatment for diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
135292-59-0 |
|---|---|
Fórmula molecular |
C7H12NO7P |
Peso molecular |
253.15 g/mol |
Nombre IUPAC |
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H12NO7P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,9H,1,8H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 |
Clave InChI |
RPEBFFQWTDZBGR-PBXRRBTRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N |
SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N |
Sinónimos |
5-aminoshikimate-3-phosphate 5-ASMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



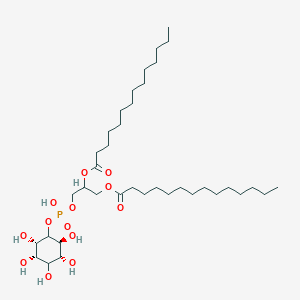
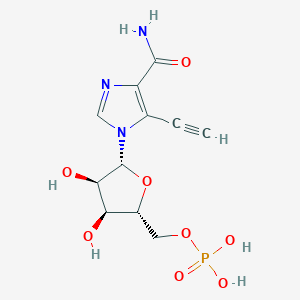
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
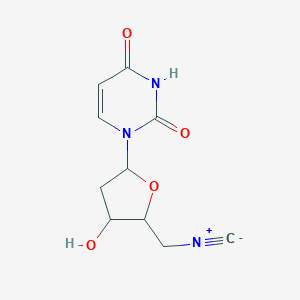
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
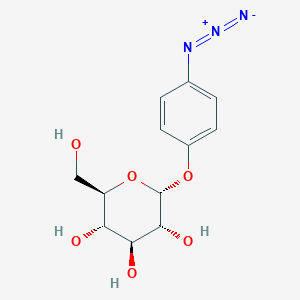

![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
